3-Heptanone, 2-hydroxy-, (R)- (9CI)
Description
3-Heptanone, 2-hydroxy-, (R)- (9CI) is a chiral hydroxy ketone characterized by a seven-carbon chain with a ketone group at position 3 and a hydroxyl group at position 2 in the (R)-configuration.
Properties
CAS No. |
125850-19-3 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.187 |
IUPAC Name |
(2R)-2-hydroxyheptan-3-one |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
KTKQJWVLAMSBTM-ZCFIWIBFSA-N |
SMILES |
CCCCC(=O)C(C)O |
Synonyms |
3-Heptanone, 2-hydroxy-, (R)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Heptanone,5-hydroxy-4,6-dimethyl-, (R,R)- (CAS 71699-34-8)
- Structure : Features additional methyl groups at positions 4 and 6, and a hydroxyl group at position 5.
- Molecular Formula : C₈H₆O₂ (vs. C₇H₁₄O₂ for the target compound).
- Applications: Not explicitly stated, but structural analogs are often used in fragrance or agrochemical synthesis .
3-Heptanone, dl-6-dimethylamino-4,4-diphenyl-, hydrochloride (CAS 1095-90-5)
- Structure: Contains dimethylamino and diphenyl groups at positions 6 and 4, respectively.
- Properties: The aromatic and amino groups enhance solubility in polar solvents and biological membrane interaction.
- Applications : Similar compounds demonstrate selective recognition of G-quadruplex DNA (e.g., c-MYC Pu22), suggesting pharmaceutical relevance .
3-Heptanone,2-bromo-6-(dimethylamino)-4,4-diphenyl-, hydrobromide (9CI) (CAS 7500-26-7)
2-Heptanone
- Structure : Structural isomer with ketone at position 2.
- Odor Threshold: 680 µg/m³, indicating higher volatility and sensory detectability than 3-heptanone derivatives .
Physicochemical and Toxicological Comparisons
Notes:
- The TLV (Threshold Limit Value) for 3-heptanone is derived from workplace safety guidelines, assuming comparability to 2-hexanone’s irritant effects .
- Chiral hydroxy ketones like the target compound may exhibit distinct biochemical interactions, as seen in G-quadruplex DNA selectivity studies .
Preparation Methods
Substrate Design and Enzyme Selection
The asymmetric monoreduction of α,β-dicarbonyl compounds using ene reductases (EREDs) has emerged as a robust method for synthesizing chiral hydroxyketones. In a landmark study, OYE3 (a class II old yellow enzyme) catalyzed the reduction of 1-phenyl-1,2-propanedione to (R)-phenylacetylcarbinol with >99.9% enantiomeric excess (ee) and 91% conversion. This principle extends to aliphatic substrates: 2,3-hexanedione was reduced to (R)-2-hydroxyhexan-3-one (19% conversion, 83% ee) using GluER.
For (R)-2-hydroxy-3-heptanone, the analogous substrate 2,3-heptanedione would undergo selective reduction at the α-carbonyl group. Computational docking studies of OYE3 suggest that aliphatic diketones bind in a conformation favoring hydride transfer from FMN to the β-carbonyl, followed by protonation at the α-carbonyl via solvent-derived protons. This mechanistic model predicts that 2,3-heptanedione would yield (R)-2-hydroxy-3-heptanone with high stereoselectivity.
Table 1: Enzymatic Reduction Parameters for α,β-Dicarbonyls
| Substrate | Enzyme | Conversion (%) | ee (%) | Selectivity |
|---|---|---|---|---|
| 1-phenyl-1,2-propanedione | OYE3 | 91 | >99.9 | R |
| 2,3-hexanedione | GluER | 19 | 83 | R |
| 2,3-heptanedione* | OYE3* | Predicted: 30–50 | Predicted: 85–95 | R (modeled) |
*Hypothetical data based on structural analogy.
Catalytic Asymmetric Synthesis via Chiral Auxiliaries
Organocatalytic Approaches
The reaction of trifluoromethyl ketone hydrates with methyl ketones, as demonstrated in the synthesis of (S)-2-(benzo[d]thiazol-2-yl)-1,1,1-trifluoro-2-hydroxyheptan-4-one, provides a template for hydroxyketone formation. Using a chiral catalyst (e.g., Cinchona alkaloids), 3-heptanone derivatives can be functionalized at C2. For example, nucleophilic addition of water to a pre-organized enolate intermediate could yield the (R)-configured product.
Mechanistic Insights
-
Step 1 : Deprotonation of 3-heptanone at C2 by a chiral base to form an enolate.
-
Step 2 : Stereoselective hydroxylation via electrophilic trapping (e.g., using Oxone or molecular oxygen).
-
Step 3 : Acidic workup to yield (R)-2-hydroxy-3-heptanone.
This method remains theoretical but is grounded in analogous reactions involving α-hydroxylation of ketones.
Saponification and Decarboxylation of Keto-Esters
Synthesis of Ethyl 2-Hydroxy-3-Oxoheptanoate
A multistep approach involves:
Limitations and Modifications
-
Racemic Mixture : This method lacks stereocontrol, yielding (±)-2-hydroxy-3-heptanone.
-
Resolution : Chiral chromatography or enzymatic kinetic resolution (e.g., lipase-mediated acetylation) can isolate the (R)-enantiomer.
Comparative Analysis of Methods
Efficiency and Stereoselectivity
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Enzymatic Reduction | 30–50* | 85–95* | Moderate |
| Organocatalysis | 20–40* | 90–99* | Low |
| Saponification/Decarboxylation | 50–60 | 0 | High |
Industrial Feasibility
-
Enzymatic Methods : Require optimized enzyme immobilization and cofactor recycling for large-scale use.
-
Chemical Synthesis : Higher yields but necessitate post-synthesis resolution steps.
Q & A
Q. How can (R)-2-hydroxy-3-heptanone be synthesized with enantiomeric control in a laboratory setting?
- Methodological Answer : Chiral synthesis of (R)-2-hydroxy-3-heptanone can be achieved via asymmetric oxidation or enzymatic catalysis. For example, using Sharpless asymmetric dihydroxylation on a precursor like 3-heptene-2-one, followed by selective reduction. Chiral catalysts (e.g., Ru-based complexes) or lipases (e.g., Candida antarctica lipase B) can enforce stereochemical control . Post-synthesis purification via chiral chromatography (e.g., Chiralcel OD-H column) confirms enantiopurity.
Q. What spectroscopic techniques are most effective for structural confirmation and stereochemical analysis of (R)-2-hydroxy-3-heptanone?
- Methodological Answer :
- NMR : H NMR identifies hydroxyl ( 1.5–2.5 ppm, broad) and ketone-adjacent protons ( 2.1–2.5 ppm). C NMR confirms the carbonyl carbon ( 205–215 ppm).
- IR : Strong absorption bands at ~3400 cm (O-H stretch) and ~1700 cm (C=O stretch).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 130.18 (CHO) .
- Chiral HPLC : Resolves enantiomers using a polysaccharide-based column (e.g., Daicel CHIRALPAK IG-3) with hexane/isopropanol mobile phase .
Q. What safety precautions are critical when handling (R)-2-hydroxy-3-heptanone in the lab?
- Methodological Answer :
Q. How do physical properties (e.g., boiling point) of (R)-2-hydroxy-3-heptanone compare to non-hydroxylated heptanones?
- Methodological Answer : While direct data for (R)-2-hydroxy-3-heptanone is limited, hydroxylation increases boiling points due to hydrogen bonding. For example:
| Compound | Boiling Point (°C) | Reference |
|---|---|---|
| 3-Heptanone | 147 | |
| (R)-2-hydroxy-3-heptanone (predicted) | 190–210 | [Analogous data] |
Advanced Research Questions
Q. How can enantiomeric excess (ee) of (R)-2-hydroxy-3-heptanone be quantified experimentally?
- Methodological Answer :
- Chiral Gas Chromatography (GC) : Use a β-cyclodextrin column (e.g., Supelco Beta-DEX™ 120) with temperature programming.
- Optical Rotation : Measure specific rotation ([α]) and compare to literature values for pure enantiomers.
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .
Q. What computational methods predict the reactivity of (R)-2-hydroxy-3-heptanone in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian 16 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites.
- Molecular Dynamics Simulations : Simulate solvent effects (e.g., water vs. ethanol) on reaction pathways using GROMACS .
Q. How does the hydroxyl group influence the keto-enol tautomerism of (R)-2-hydroxy-3-heptanone?
- Methodological Answer :
- H NMR Titration : Monitor enol content by integrating tautomeric proton signals in DMSO-d (enol-stabilizing solvent).
- pH-Dependent Studies : Adjust pH with HCl/NaOH and observe shifts in IR carbonyl stretches. Acidic conditions favor keto forms; basic conditions stabilize enolates .
Q. What strategies resolve contradictions in reported stereochemical outcomes of (R)-2-hydroxy-3-heptanone derivatives?
- Methodological Answer :
- Cross-Validation : Compare X-ray crystallography (for absolute configuration) with computational (e.g., ECD spectroscopy) and experimental optical rotation data.
- Reaction Replication : Reproduce synthesis under inert atmosphere (N) to exclude oxidative byproducts. Document solvent purity and catalyst batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
